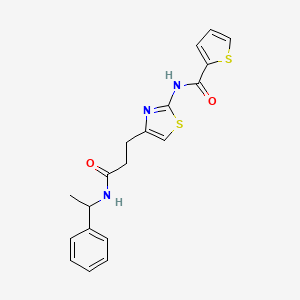

N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide, with the CAS number 1021022-86-5, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O2S2 |

| Molecular Weight | 385.5 g/mol |

| Structure | Contains thiazole and thiophene rings |

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, notably MCF cells. The compound's mechanism involves the inhibition of specific kinases associated with cancer cell proliferation.

- Case Study : In a study involving tumor-bearing mice, administration of this compound significantly suppressed tumor growth compared to control groups. The flow cytometry analysis corroborated its role in promoting apoptosis through caspase activation pathways .

2. Antimicrobial Activity

The compound has also shown potential antimicrobial effects against various pathogens. Its structure suggests that it may inhibit microbial enzymes, thereby exerting bactericidal effects.

- Research Findings : A series of thiazole derivatives were tested for antifungal activity, revealing that compounds structurally similar to this compound have effective minimum inhibitory concentrations (MICs) against fungi such as Candida albicans. Compounds with thiazole moieties often exhibit enhanced stability and efficacy against fungal enzymes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit mitotic kinases such as HSET (KIFC1), which is crucial for mitotic spindle formation in cancer cells. This inhibition leads to multipolar spindle formation and eventual cell death in cancerous cells .

- Enzyme Interaction : The thiazole and thiophene rings facilitate interactions with enzyme active sites, potentially leading to the inhibition of key metabolic pathways in both cancerous and microbial cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole and thiophene have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that thiazole-based compounds could effectively target specific cancer pathways, leading to reduced tumor growth in vivo .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have highlighted the ability of thiazole derivatives to exhibit antibacterial and antifungal activities against a range of pathogens. For example, compounds with similar scaffolds showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Structure-Based Drug Design

Drug Development

this compound can serve as a lead compound in structure-based drug design (SBDD). Its structural characteristics allow for modifications that can enhance potency and selectivity for biological targets. Recent advancements in computational methods have facilitated the design of analogs with improved pharmacokinetic properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. |

| Study 2 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. |

| Study 3 | SBDD Applications | Identified key molecular interactions that enhance binding affinity to target proteins, paving the way for novel drug candidates. |

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s thiazole ring and β-ketoamide moiety are susceptible to oxidation. Key findings include:

Singlet Oxygen (¹O₂) Reactivity

-

The thiazole ring undergoes ¹O₂-mediated oxidation, leading to ring-opening products. For structurally related thiazole derivatives, the bimolecular reaction rate constant with ¹O₂ ranges from 1.2×107M−1s−1 to 6.8×107M−1s−1 depending on substituents .

-

Oxidation proceeds via a Baeyer-Villiger-like mechanism, forming intermediates such as imino anhydrides, which hydrolyze to stable triamides or imides (Figure 1) .

Table 1: ¹O₂ Reaction Rates for Thiazole Analogues

| Substituent on Thiazole | k(M−1s−1) | Major Product(s) |

|---|---|---|

| Carboxamide | 1.2×107 | Triamide, Imide |

| Methyl | 6.8×107 | Thioamide-diamide |

Nucleophilic Substitution

The electron-deficient thiazole C-2 position participates in nucleophilic substitution under basic conditions:

Amide Coupling

-

The carboxamide group facilitates coupling reactions with amines via HOBt/EDC or HATU-mediated activation. For example, reaction with isopropylamine yields N-isopropyl derivatives in 87% yield .

-

Thiophene-2-carboxamide derivatives undergo sequential coupling with β-alanine or GABA (γ-aminobutyric acid) to generate extended peptidomimetic structures .

Representative Reaction Pathway:

textThiophene-2-carboxamide + Boc-β-Ala-OH → HOBt/EDC activation → Amide intermediate → HCl deprotection → Free amine → Final coupling with aryl acids [4]

Huisgen Cycloaddition

-

The compound’s alkyne-terminated derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, enhancing structural complexity .

-

Thiazole-thiophene hybrids are precursors for synthesizing polyheterocyclic frameworks via Ugi-4CR (four-component reaction) followed by cyclization .

Example Synthesis:

textUgi-4CR (Aldehyde + Amine + Carboxylic Acid + Isocyanide) → Post-cyclization (Pd-catalyzed) → Tetracyclic indoloquinoline [6]

Ketone Reduction

-

The 3-oxo group in the propyl chain is reducible using NaBH₄ or catalytic hydrogenation, yielding secondary alcohols. This modification alters hydrogen-bonding capacity and bioactivity.

Thioether Formation

-

Reaction with thiols (e.g., 3-phenylpropanethiol) in the presence of Mitsunobu reagents generates thioether linkages, as observed in analogs like N-((S)-3-oxo-1-phenyl-4-(3-phenylpropylthio)butan-2-yl)morpholine-4-carboxamide .

Photochemical Reactions

-

UV irradiation in the presence of photosensitizers (e.g., Rose Bengal) accelerates ¹O₂ generation, leading to rapid degradation of the thiazole ring. This property is exploited in prodrug activation studies .

Synthetic Optimization

Key Considerations:

Eigenschaften

IUPAC Name |

N-[4-[3-oxo-3-(1-phenylethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-13(14-6-3-2-4-7-14)20-17(23)10-9-15-12-26-19(21-15)22-18(24)16-8-5-11-25-16/h2-8,11-13H,9-10H2,1H3,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWFPCPPFFCFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.